4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol
Description
4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse applications in medicinal chemistry and industry due to their unique chemical structure and biological activities .
Properties
IUPAC Name |
4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-13-6-3-10(4-7-13)15-18-19-16(24)20(15)17-9-11-2-5-12(21)8-14(11)22/h2-9,21-22H,1H3,(H,19,24)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHNWFXMPNGJFG-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol typically involves multiple steps. One common method starts with the preparation of 4-methoxyaniline, which is then converted into N-(4-methoxyphenyl)hydrazinecarbothioamide. This intermediate undergoes acylation to form 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, which is then cyclized to produce the desired triazole derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, often using cesium carbonate as a base.
Common reagents used in these reactions include sodium borohydride for reductions and cesium carbonate for substitutions. Major products formed from these reactions include secondary alcohols and substituted triazoles.
Scientific Research Applications
4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The triazole ring is known to inhibit certain enzymes, which can lead to antimicrobial and antifungal effects . The mercapto group can form disulfide bonds, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications
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